molecular formula C11H14N2O B112824 1-Benzylpiperazin-2-one CAS No. 59702-21-5

1-Benzylpiperazin-2-one

Cat. No. B112824
CAS RN: 59702-21-5
M. Wt: 190.24 g/mol
InChI Key: BNPCRHWMJSUKDM-UHFFFAOYSA-N
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Patent
US07399763B2

Procedure details

A mixture of benzyl 4-benzyl-3-oxopiperazine-1-carboxylate (4.7 g, 14.5 mmol) and 10% Pd/C (0.47 g) in ethanol (150 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight. The product mixture was filtered through a pad of Celite, and concentrated under vacuum to provide 1-benzylpiperazin-2-one.
Name
benzyl 4-benzyl-3-oxopiperazine-1-carboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11](C(OCC2C=CC=CC=2)=O)[CH2:10][C:9]1=[O:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[Pd]>[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][C:9]1=[O:24])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
benzyl 4-benzyl-3-oxopiperazine-1-carboxylate
Quantity
4.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.47 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.